N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including phenoxy, hydroxypropyl, fluorophenyl, and sulfonamide moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Hydroxypropyl Intermediate
- React 2,6-dimethylphenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 3-(2,6-dimethylphenoxy)-1,2-epoxypropane.
- Hydrolyze the epoxy group to yield 3-(2,6-dimethylphenoxy)-2-hydroxypropyl alcohol.
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Sulfonamide Formation
- React 4-methylbenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to form N-(4-fluorophenyl)-4-methylbenzenesulfonamide.
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Final Coupling Reaction
- Couple the hydroxypropyl intermediate with the sulfonamide derivative using a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
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Reduction
- The sulfonamide group can undergo reduction to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution
- The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential lead for drug development.
Protein Binding Studies: Its complex structure allows for detailed studies on protein-ligand interactions.
Medicine
Drug Development:
Diagnostic Agents: Could be used in the development of diagnostic tools due to its specific binding properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate activity. The fluorophenyl and hydroxypropyl groups enhance binding affinity and specificity, while the phenoxy group contributes to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide: Lacks the 2,6-dimethylphenoxy group, which may reduce its binding affinity and specificity.
N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-phenyl-4-methylbenzenesulfonamide: Lacks the fluorine atom, potentially altering its electronic properties and reactivity.
Uniqueness
N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both fluorophenyl and dimethylphenoxy groups enhances its binding interactions and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4S/c1-17-7-13-23(14-8-17)31(28,29)26(21-11-9-20(25)10-12-21)15-22(27)16-30-24-18(2)5-4-6-19(24)3/h4-14,22,27H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPLEMQDSYSZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=C(C=CC=C2C)C)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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